Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
Description
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a spirocyclic ester characterized by a unique bicyclic framework with a ketone group at position 6 and two ethyl ester moieties at position 2. Its molecular formula is C₁₂H₁₈O₅, with a molecular weight of 242.27 g/mol (calculated from ). The compound’s spiro[3.3]heptane core introduces structural rigidity, making it valuable in polymer chemistry and synthetic intermediates.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWFTYZHORYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate typically involves the reaction of diethyl malonate with cyclohexanone under basic conditions, followed by cyclization and esterification . The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for Diethyl 6-oxospiro[3 it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various ester derivatives .
Scientific Research Applications
Synthetic Applications
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate serves as a versatile intermediate in the synthesis of various complex molecules. Its spirocyclic structure allows for the introduction of functional groups through established synthetic methodologies, including:
- Alkylation Reactions : The compound can undergo alkylation to form derivatives with diverse functional groups, enhancing its utility in synthesizing pharmacologically relevant compounds.
- Cyclization Reactions : The spiro structure facilitates cyclization processes that can yield additional cyclic compounds, which are often biologically active.
- Functionalization : The presence of carboxylate groups allows for further functionalization, enabling the creation of compounds with specific biological activities.
Biological Applications
The potential biological applications of this compound are primarily linked to its derivatives. Research has indicated that spirocyclic compounds can exhibit:
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds derived from this compound have been evaluated for their effectiveness against various bacterial strains.
Case Studies and Research Findings
- Drug Discovery : A study highlighted the use of diethyl 6-oxospiro[3.3]heptane derivatives in developing new drug candidates targeting specific diseases, emphasizing their role as lead compounds in medicinal chemistry .
- Synthetic Methodologies : Research has focused on optimizing synthetic routes to produce this compound efficiently, showcasing its potential as a key intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic dicarboxylates exhibit diverse reactivities and applications depending on their substituents and ring systems. Below is a detailed comparison of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate with structurally analogous compounds:
Structural and Molecular Comparisons
Biological Activity
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is with a molecular weight of approximately 254.28 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The spirocyclic framework of this compound contributes to its distinctive chemical properties. The presence of two carboxylate groups and a carbonyl group at the 6-position allows for various chemical reactions, which are crucial for its biological interactions.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Research indicates that it may interact with proteins and nucleic acids, influencing various biochemical pathways .
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound, revealing several promising effects:
- Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in breast cancer models .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development targeting metabolic diseases .
- Interaction with Biomolecules : Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound can bind to biomolecules, indicating potential therapeutic applications .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate | Contains an oxo group at a different position | |
| 6-Amino-2-thiaspiro[3.3]heptane | Incorporates sulfur and nitrogen functionalities | |
| 5,5-Dichloro-6-oxospiro[3.3]heptane | Contains chlorine substituents affecting reactivity |
This table highlights the diverse structural characteristics within spirocyclic compounds and underscores the potential applications of this compound in medicinal chemistry.
Case Studies
- In Vitro Anticancer Study : A study conducted on breast cancer cell lines demonstrated that this compound exhibited an IC50 value indicative of significant cytotoxicity compared to control groups .
- Enzyme Interaction Study : Research focusing on the inhibition of specific metabolic enzymes revealed that this compound could effectively reduce enzyme activity by binding at active sites, suggesting its potential as a lead compound for drug development .
Q & A
Q. Key Steps :
- Cycloaddition or metathesis to form the spiro[3.3]heptane backbone.
- Oxidation at position 6 (e.g., via ketone introduction).
- Esterification with diethyl groups at positions 2 and 2.
How can reaction conditions be optimized to control stereochemistry during spirocyclic core formation?
Advanced Research Focus
Stereochemical control in spirocyclic systems requires precise tuning of reaction parameters. For instance, temperature, solvent polarity, and catalyst choice significantly influence enantioselectivity. In one study, chiral ligands (e.g., BINOL-derived phosphoric acids) were employed in asymmetric catalysis to achieve >90% enantiomeric excess (ee) in related spiro compounds . Computational modeling (DFT calculations) can predict transition states to guide optimization .
Q. Methodological Considerations :
- Use chiral auxiliaries or catalysts for enantioselective synthesis.
- Monitor reaction progress via chiral HPLC or NMR spectroscopy.
- Validate stereochemistry via X-ray crystallography (e.g., SHELXL refinement) .
What analytical techniques confirm the structure and purity of this compound?
Basic Research Focus
Combined spectroscopic and crystallographic methods are essential:
- NMR Spectroscopy : H and C NMR identify ester groups (δ ~4.2 ppm for ethoxy protons) and spirocyclic carbons (δ ~60–80 ppm). DEPT-135 clarifies quaternary carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHO requires [M+H] = 254.1154) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and spiro junction geometry .
How does the 6-oxo group influence the reactivity of the spirocyclic framework?
Advanced Research Focus
The electron-withdrawing 6-oxo group enhances electrophilicity at adjacent positions, enabling nucleophilic additions or cyclizations. For example, in related compounds, the ketone participates in aldol condensations or acts as a directing group for C–H functionalization . Kinetic studies show that steric hindrance at the spiro junction moderates reactivity, favoring regioselective transformations .
Q. Applications :
- Derivatization via Grignard additions to the carbonyl.
- Use as a precursor for heterocycle synthesis (e.g., pyrazoles via hydrazine reactions).
How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Advanced Research Focus
Contradictions often arise from structural isomers or impurities. For example, diethyl 2,6-dicarboxylate derivatives (CAS 132616-34-3) may be mistaken for the 2,2-dicarboxylate isomer . To resolve this:
- Compare C NMR shifts: Spiro carbons in 2,2-diesters exhibit distinct splitting patterns.
- Reproduce syntheses using alternative routes (e.g., esterification of 6-oxospiro[3.3]heptane-2-carboxylic acid) .
- Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities.
What computational tools aid in predicting the stability and reactivity of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model the spirocyclic structure’s strain energy and frontier molecular orbitals. For example, HOMO-LUMO gaps predict susceptibility to electrophilic attacks, while NBO analysis identifies hyperconjugative interactions stabilizing the spiro junction .
Q. Workflow :
- Optimize geometry using B3LYP/6-31G(d).
- Calculate IR vibrational frequencies to match experimental data.
- Simulate reaction pathways for proposed transformations.
What are the challenges in scaling up the synthesis of this compound?
Advanced Research Focus
Scale-up issues include:
- Exothermic Reactions : Cycloadditions may require controlled cooling (e.g., cryogenic reactors).
- Purification : Column chromatography is impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) or continuous flow systems .
- Byproduct Formation : Monitor via LC-MS and optimize catalyst loading (e.g., Grubbs catalyst for metathesis steps) .
How can this compound serve as a building block in medicinal chemistry?
Basic Research Focus
The spirocyclic core is a rigid scaffold for drug design, mimicking bioactive conformations. For example:
- Protease Inhibitors : The ketone can form hydrogen bonds with catalytic residues.
- Kinase Inhibitors : Functionalize the ester groups to enhance solubility and binding .
Case Study :
Analogous spiro compounds show antiviral activity by targeting viral polymerases .
What safety precautions are necessary when handling this compound in the lab?
Basic Research Focus
While specific toxicity data are limited, general precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential ester volatility.
- Waste Disposal : Follow institutional guidelines for organic solvents and ketones .
How does the spiro[3.3]heptane framework compare to other spirocyclic systems in terms of strain energy?
Advanced Research Focus
Spiro[3.3]heptane exhibits lower strain energy (~20 kcal/mol) compared to smaller spirocycles (e.g., spiro[2.2]pentane, ~30 kcal/mol), making it more synthetically accessible. Strain analysis via DFT reveals torsional and angle strain contributions, which influence reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
